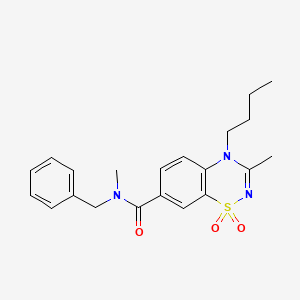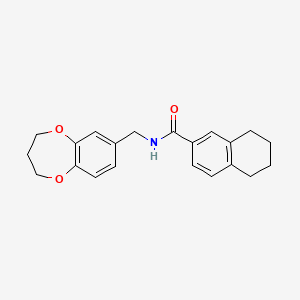![molecular formula C26H27N3O4S B14968295 N-[2-(tert-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968295.png)
N-[2-(tert-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-DIMETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE is a complex organic compound with a unique structure that includes a dibenzo-thiazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo-thiazine core, followed by the introduction of the dimethyl and carbamoyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-DIMETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to harsh, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
6,7-DIMETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any pharmacological properties.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6,7-DIMETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-DIMETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE: A closely related compound with slight structural variations.
6,7-DIMETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE: Another similar compound with different functional groups.
Uniqueness
The uniqueness of 6,7-DIMETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C26H27N3O4S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
N-[2-(tert-butylcarbamoyl)phenyl]-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C26H27N3O4S/c1-16-14-17(15-20-18-10-7-9-13-22(18)34(32,33)29(5)23(16)20)24(30)27-21-12-8-6-11-19(21)25(31)28-26(2,3)4/h6-15H,1-5H3,(H,27,30)(H,28,31) |
Clé InChI |
YILRVBUELQGSII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4C(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~4~-(4-ethoxyphenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968222.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B14968244.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14968258.png)

![2-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B14968269.png)
![N-(2,6-diethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968270.png)
![6-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968276.png)
![N-(4-bromo-3-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968281.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B14968292.png)
![2-(3,5-Difluorobenzyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968305.png)
![2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B14968310.png)
